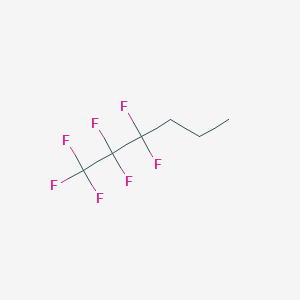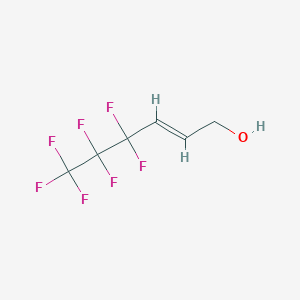![molecular formula C15H7Cl2F3N2O B3042834 2-Chloro-5-[5-(3-chlorophenyl)-1,3-oxazol-2-yl]-4-(trifluoromethyl)pyridine CAS No. 680213-96-1](/img/structure/B3042834.png)
2-Chloro-5-[5-(3-chlorophenyl)-1,3-oxazol-2-yl]-4-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-5-[5-(3-chlorophenyl)-1,3-oxazol-2-yl]-4-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group, a chlorophenyl oxazole moiety, and a chlorine atom
Mechanism of Action
Target of Action
The exact target of this compound is unknown. Many compounds with similar structures are often used in the synthesis of various pharmaceutical compounds .
Biochemical Pathways
The specific biochemical pathways affected by this compound are unknown. Similar compounds are often involved in a variety of biochemical reactions, including those in the synthesis of pharmaceuticals .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are unknown. The trifluoromethyl group often improves the metabolic stability and lipophilicity of pharmaceuticals .
Result of Action
The molecular and cellular effects of this compound are unknown. Similar compounds are often used in the synthesis of pharmaceuticals, suggesting they may have therapeutic effects .
Action Environment
The action of this compound may be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, it is slightly soluble in water , which could affect its distribution and action in an aqueous environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[5-(3-chlorophenyl)-1,3-oxazol-2-yl]-4-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of an appropriate amide with a halogenated phenyl compound under acidic conditions.
Substitution on the Pyridine Ring: The trifluoromethyl group is introduced onto the pyridine ring through a radical trifluoromethylation reaction, often using sodium trifluoroacetate and a manganese catalyst.
Final Assembly: The chlorophenyl oxazole and the substituted pyridine are then coupled under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[5-(3-chlorophenyl)-1,3-oxazol-2-yl]-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine and phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-Chloro-5-[5-(3-chlorophenyl)-1,3-oxazol-2-yl]-4-(trifluoromethyl)pyridine has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of novel drugs, particularly those targeting specific receptors or enzymes.
Agrochemicals: The compound can be used in the development of new pesticides or herbicides due to its potential bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and chlorine substituents on the pyridine ring but lacks the oxazole moiety.
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but with a chloromethyl group instead of the trifluoromethyl group.
Uniqueness
2-Chloro-5-[5-(3-chlorophenyl)-1,3-oxazol-2-yl]-4-(trifluoromethyl)pyridine is unique due to the combination of its trifluoromethyl group, chlorophenyl oxazole moiety, and chlorine atom on the pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(3-chlorophenyl)-2-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F3N2O/c16-9-3-1-2-8(4-9)12-7-22-14(23-12)10-6-21-13(17)5-11(10)15(18,19)20/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAYAKQCUJFLPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(O2)C3=CN=C(C=C3C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


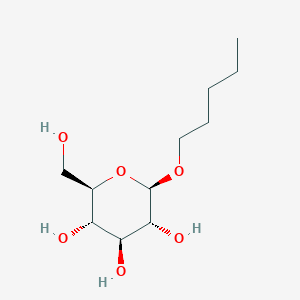
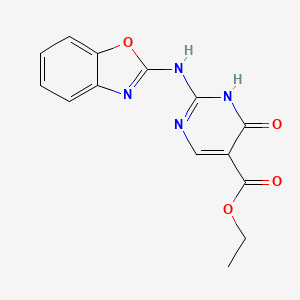
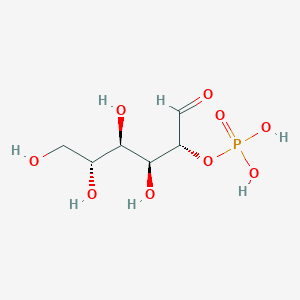
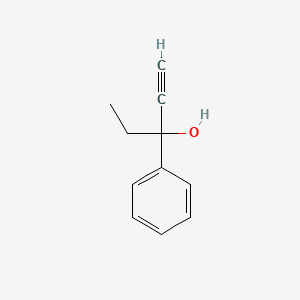
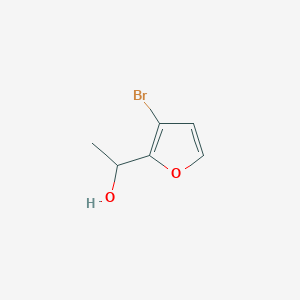
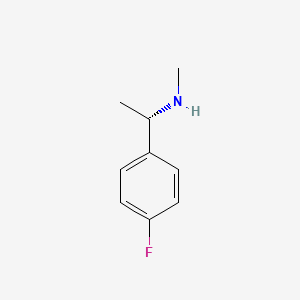

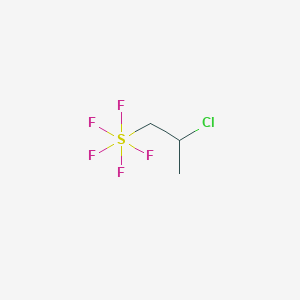
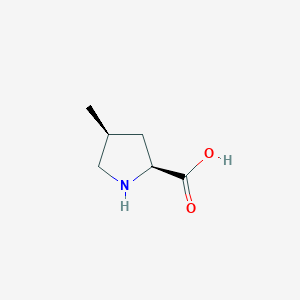
![Ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3042768.png)


